1-Methanesulfonylcyclopropane-1-carboxylic acid
Overview
Description
1-Methanesulfonylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H8O4S and its molecular weight is 164.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Methanesulfonic Acid in Benzothiazole Synthesis : Methanesulfonic acid is effective in synthesizing 2-substituted aromatic and aliphatic benzothiazoles, demonstrating its versatility in handling various carboxylic acids under simple conditions (Sharghi & Asemani, 2009).
Catalysis in Esterification : Methanesulfonic acid serves as a catalyst in the esterification of carboxylic acids with alcohols, offering an easy recovery and excellent reusability compared to traditional Lewis acid catalysts (Jiang, 2005).
Benzoxazole Synthesis : It catalyzes one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showing compatibility with a range of substituents (Kumar, Rudrawar, & Chakraborti, 2008).
Industrial and Environmental Applications
Methanesulfonic Acid in Methane Conversion : It is produced directly from methane, presenting an economical approach for converting methane into industrially useful chemicals, particularly on a smaller scale (Schüth, 2019).
Application in Alkylation Processes : Used as a catalyst for the electrophilic addition of long-chain olefins to benzene, methanesulfonic acid offers an environmentally friendly alkylation route with the potential for recycling (Luong et al., 2004).
Role in Oxidative Degradation : It undergoes oxidative degradation to inorganic carbon and sulfate ion in contact glow discharge electrolysis, highlighting its potential in environmental applications (Hattori, Amano, & Tezuka, 2006).
Molecular and Structural Studies
In Complex Formation and Structural Studies : Methanesulfonic acid is studied in the context of complex formation and spectroscopic studies, offering insights into molecular interactions and structural characteristics (Binkowska et al., 2001).
In Bioconversion of Methane : Methanesulfonic acid is part of a study demonstrating the bioconversion of methane to carboxylic acids, using carbon flux through acetyl-CoA in engineered Methylomicrobium buryatense 5GB1C (Garg, Wu, Clomburg, & Bennett, 2018).
Mechanism of Action
Target of Action
The primary targets of 1-Methanesulfonylcyclopropane-1-carboxylic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
1-methylsulfonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSESRMFTJIQDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249197-58-7 | |
Record name | 1-methanesulfonylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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